

# Application Notes and Protocols for Intranasal Delivery of AZD8848 in Murine Models

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## Compound of Interest

Compound Name: AZD8848

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These application notes provide a comprehensive overview of the intranasal delivery of **AZD8848**, a Toll-like receptor 7 (TLR7) agonist, in murine models of allergic airway inflammation. The protocols and data presented are intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of **AZD8848**.

## Introduction

**AZD8848** is a novel TLR7 agonist designed as an antedrug, exhibiting topical activity with rapid systemic inactivation to minimize side effects.<sup>[1]</sup> Preclinical studies in murine models have demonstrated that intranasal administration of **AZD8848** can confer sustained protection against allergen challenge, suggesting its potential as a treatment for allergic asthma and rhinitis by upregulating Th1 responses and downregulating Th2 responses.<sup>[1][2]</sup>

## Data Presentation

While specific quantitative data from murine studies on the intranasal administration of **AZD8848** are not extensively available in the public domain, the following tables present representative data from a murine model of allergic airway inflammation treated with a different TLR7 agonist, R848. This data illustrates the expected immunomodulatory effects of TLR7 agonism in the airways.

Table 1: Effect of Intranasal TLR7 Agonist (R848) on Inflammatory Cell Infiltration in Bronchoalveolar Lavage (BAL) Fluid of Allergic Asthma Model Mice

Treatment Group	Total Cells (x10 <sup>5</sup> )	Eosinophils (x10 <sup>4</sup> )	Neutrophils (x10 <sup>4</sup> )	Lymphocytes (x10 <sup>4</sup> )	Macrophages (x10 <sup>4</sup> )
Control (Saline)	1.5 ± 0.3	0.1 ± 0.05	0.2 ± 0.1	0.3 ± 0.1	0.9 ± 0.2
Allergen Challenge	8.2 ± 1.5	4.5 ± 0.8	1.1 ± 0.3	1.5 ± 0.4	1.1 ± 0.3
Allergen + R848	3.1 ± 0.7#	1.2 ± 0.3#	0.5 ± 0.2#	0.8 ± 0.2#	1.0 ± 0.2

\*p < 0.05 compared to Control; #p < 0.05 compared to Allergen Challenge. Data are presented as mean ± SEM.

Table 2: Effect of Intranasal TLR7 Agonist (R848) on Cytokine Levels in BAL Fluid of Allergic Asthma Model Mice (pg/mL)

Treatment Group	IL-4	IL-5	IL-13	IFN-γ
Control (Saline)	10 ± 2	15 ± 3	25 ± 5	50 ± 8
Allergen Challenge	55 ± 8	80 ± 12	120 ± 18	30 ± 6
Allergen + R848	20 ± 4#	35 ± 6#	50 ± 9#	85 ± 11#

\*p < 0.05 compared to Control; #p < 0.05 compared to Allergen Challenge. Data are presented as mean ± SEM.

Table 3: Effect of Intranasal TLR7 Agonist on Airway Hyperresponsiveness (AHR) in a Murine Asthma Model

Treatment Group	Penh (at 50 mg/mL Methacholine)
Control (Saline)	1.5 ± 0.2
Allergen Challenge	4.8 ± 0.6*
Allergen + AZD8848 (proxy)	2.2 ± 0.4#

\*p < 0.05 compared to Control; #p < 0.05 compared to Allergen Challenge. Penh (Enhanced Pause) is a dimensionless index of airway obstruction. Data are presented as mean ± SEM.

## Experimental Protocols

### Murine Model of Allergic Airway Inflammation

A standard ovalbumin (OVA)-induced allergic asthma model is recommended.

Materials:

- 6-8 week old BALB/c mice
- Ovalbumin (OVA), Grade V (Sigma-Aldrich)
- Aluminum hydroxide (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)
- Sterile, pyrogen-free saline (0.9% NaCl)
- Methacholine chloride (Sigma-Aldrich)

Protocol:

- Sensitization:
  - On day 0 and day 14, administer an intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg of alum in a total volume of 200 µL saline.
  - Administer a control group with alum in saline only.
- Allergen Challenge:

- From day 21 to day 23, challenge the mice intranasally with 50 µg of OVA in 50 µL of saline once daily.
- The control group receives intranasal saline.

## Intranasal Administration of AZD8848

### Materials:

- **AZD8848** (requires sourcing from a certified chemical supplier)
- Vehicle (e.g., sterile saline or a specific buffer as per manufacturer's instructions)
- Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
- Micropipette with fine tips

### Protocol:

- Preparation of Dosing Solution:
  - Dissolve **AZD8848** in the appropriate vehicle to the desired concentration. The exact concentration will need to be determined based on dose-response studies, but a starting point could be in the range of 10-100 µg per dose.
- Animal Anesthesia:
  - Lightly anesthetize the mice to prevent struggling and ensure accurate delivery to the nasal cavity and subsequent inhalation into the lungs. Anesthesia also minimizes swallowing of the administered solution.[3]
- Administration:
  - Hold the anesthetized mouse in a supine position.
  - Using a micropipette, deliver a total volume of 20-50 µL of the **AZD8848** solution to the nares.[3] Administer the volume in small droplets (e.g., 10 µL at a time), alternating between nostrils to allow for inhalation and prevent expulsion of the liquid.

- Dosing Schedule:
  - The dosing schedule should be determined based on the experimental design. For a therapeutic effect, **AZD8848** could be administered intranasally for a set number of days prior to and/or during the allergen challenge period. A once-daily administration during the challenge phase is a common approach.

## Assessment of Airway Inflammation

### Materials:

- Phosphate-buffered saline (PBS), sterile
- Centrifuge
- Hemocytometer or automated cell counter
- Cytospin centrifuge
- Staining reagents (e.g., Wright-Giemsa stain)
- ELISA kits for murine cytokines (IL-4, IL-5, IL-13, IFN- $\gamma$ )

### Protocol:

- Bronchoalveolar Lavage (BAL):
  - 24 hours after the final allergen challenge, euthanize the mice.
  - Expose the trachea and insert a cannula.
  - Instill and withdraw 1 mL of sterile PBS three times.
  - Pool the recovered BAL fluid.
- Cell Counts:
  - Centrifuge the BAL fluid to pellet the cells.

- Resuspend the cell pellet and determine the total cell count using a hemocytometer.
- Prepare cytospin slides and stain with Wright-Giemsa to perform differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages).
- Cytokine Analysis:
  - Use the supernatant from the centrifuged BAL fluid to measure cytokine levels using specific ELISA kits according to the manufacturer's instructions.

## Measurement of Airway Hyperresponsiveness (AHR)

Materials:

- Whole-body plethysmograph (for non-invasive measurement) or a system for invasive measurement of lung mechanics (e.g., flexiVent).
- Methacholine chloride solution in saline at increasing concentrations (e.g., 0, 6.25, 12.5, 25, 50 mg/mL).

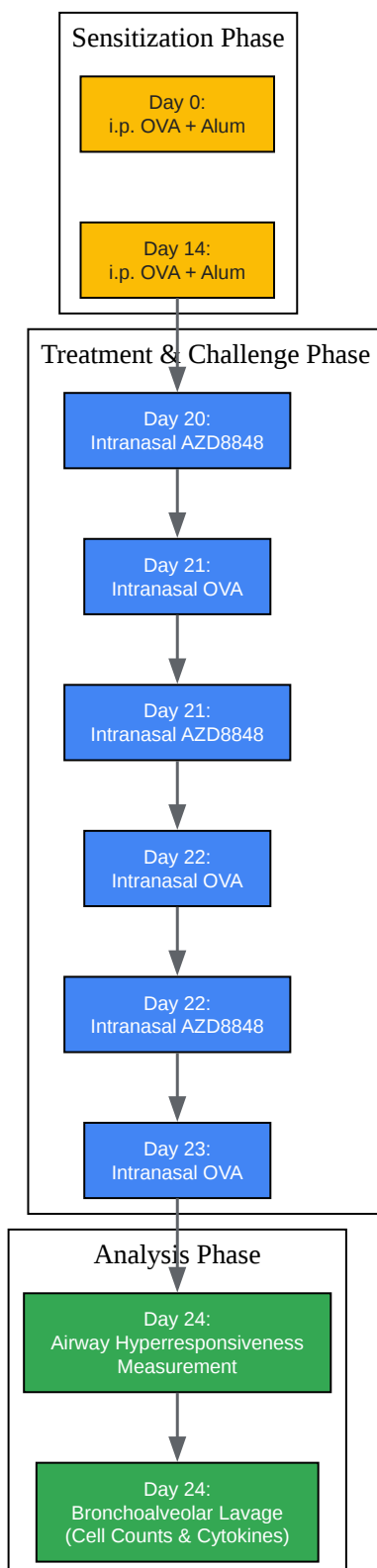
Protocol (Non-invasive - Whole-Body Plethysmography):

- Place conscious, unrestrained mice into the plethysmography chambers and allow them to acclimatize.
- Record baseline Penh readings.
- Expose the mice to nebulized saline (vehicle control) followed by increasing concentrations of nebulized methacholine.
- Record Penh values for 3-5 minutes after each nebulization.
- Plot the methacholine dose-response curve.

## Signaling Pathways and Visualizations

The therapeutic effects of **AZD8848** are mediated through the activation of TLR7, which leads to a shift in the immune response from a Th2-dominant to a Th1-dominant profile.

Caption: Signaling pathway of intranasal **AZD8848** via TLR7 activation.



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Caption: Experimental workflow for evaluating **AZD8848** in a murine asthma model.

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## References

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